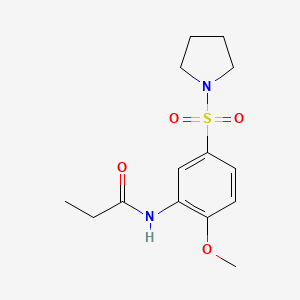acetate](/img/structure/B5118347.png)
ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is a synthetic organic compound belonging to the chromene family. This compound is known for its unique chemical structure that consists of a chromene ring system substituted with various functional groups. It has garnered significant interest in both academia and industry due to its versatile applications in different fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate generally involves multi-step organic reactions. The most common method includes:
Starting Materials: : 6-chloro-2-oxo-4-phenylchromene-7-ol and phenylacetyl chloride.
Reaction: : The hydroxyl group of the chromene derivative reacts with phenylacetyl chloride in the presence of a base (such as triethylamine) to form the ester linkage.
Conditions: : This reaction is typically conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might involve optimization of reaction parameters to improve yield and reduce costs. Catalysts and continuous flow reactors could be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety, producing carboxylic acids or other oxidized products.
Reduction: : Reduction at specific functional groups such as the carbonyl group in the chromene ring can yield the corresponding alcohols.
Substitution: : The chloride atom at position 6 in the chromene ring is susceptible to nucleophilic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to carboxylic acids, while nucleophilic substitution could introduce new functional groups into the chromene ring.
Scientific Research Applications
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate has a wide range of scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: : Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.
Industry: : Utilized in the production of polymers and other advanced materials due to its stable chromene structure.
Mechanism of Action
The mechanism by which ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes such as cyclooxygenases or kinases, where the compound can act as an inhibitor.
Pathways Involved: : The compound may influence oxidative stress pathways and inflammatory responses by modulating enzyme activities and cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: : Compounds such as 4-hydroxycoumarin share structural similarities but may differ in their biological activities and chemical properties.
Flavonoids: : These natural products, like quercetin, have a similar chromene core but with different substituents leading to varied functions.
Uniqueness: Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate stands out due to its unique combination of substituents, particularly the presence of both chloro and phenoxyacetate groups, which confer distinct reactivity and biological activity.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Whether in the lab or industrial setting, its potential continues to unfold.
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-2-29-25(28)24(17-11-7-4-8-12-17)31-22-15-21-19(13-20(22)26)18(14-23(27)30-21)16-9-5-3-6-10-16/h3-15,24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLYMQARHYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)

![N-[4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]phenyl]acetamide](/img/structure/B5118303.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5118329.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B5118375.png)
